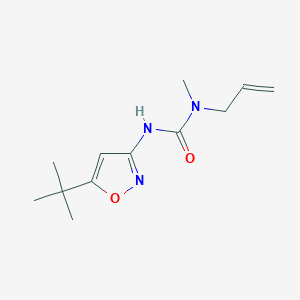
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The tert-butyl group attached to the isoxazole ring provides steric hindrance, which can influence the compound’s reactivity and stability.
Vorbereitungsmethoden
The synthesis of 1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkene.
Introduction of the Urea Moiety: The urea group can be introduced by reacting an isocyanate with an amine.
Allylation and Methylation:
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to control the reaction rate and selectivity.
Wissenschaftliche Forschungsanwendungen
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea can be compared with other similar compounds, such as:
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which can influence its reactivity and biological activity.
1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)carbamate:
Eigenschaften
CAS-Nummer |
55808-29-2 |
|---|---|
Molekularformel |
C12H19N3O2 |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methyl-1-prop-2-enylurea |
InChI |
InChI=1S/C12H19N3O2/c1-6-7-15(5)11(16)13-10-8-9(17-14-10)12(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14,16) |
InChI-Schlüssel |
KCIPJIIZEPMNPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N(C)CC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














